molecular formula C15H17ClN2O2 B2763076 2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole CAS No. 477887-54-0

2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole

Cat. No. B2763076
CAS RN: 477887-54-0
M. Wt: 292.76
InChI Key: DIZJQGMLZSNNDB-RQZCQDPDSA-N
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Description

2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole, also known as CMDMI, is an organic compound belonging to the class of indole derivatives. It is an important building block for the synthesis of many biologically active compounds. CMDMI is used in a wide range of applications, from drug discovery to materials science. The synthesis of CMDMI is relatively straightforward and involves the reaction of an aldehyde, an amine, and a chloroformate.

Scientific Research Applications

Synthesis of Alkaloids

Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Antitumor Agents

Some indole derivatives have shown moderate to high inhibitory activities against HepG2, SK-OV-3, NCI-H460 and BEL-7404 tumor cell lines . They have been found to exert antitumor activity by up-regulating Bax, intracellular Ca2+ release, ROS generation, p21, p27 and p53, downregulating Bcl-2, activating caspase-9 and caspase-3 and subsequent cleavage of PARP, and inhibiting CDK activity .

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Agents

Indole derivatives have also been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antioxidant Agents

Indole derivatives have been found to possess antioxidant properties . This means they can potentially neutralize harmful free radicals in the body, which can help prevent various diseases.

Antimicrobial Agents

Indole derivatives have shown antimicrobial properties , making them potentially useful in combating various types of microbial infections.

Antitubercular Agents

Indole derivatives have shown potential as antitubercular agents . For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives have shown in vitro antitubercular activity .

Antidiabetic Agents

Indole derivatives have also been found to possess antidiabetic properties , making them potentially useful in the treatment of diabetes.

properties

IUPAC Name

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-15(2,3)14(19)20-17-9-11-10-7-5-6-8-12(10)18(4)13(11)16/h5-9H,1-4H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZJQGMLZSNNDB-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)ON=CC1=C(N(C2=CC=CC=C21)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)O/N=C/C1=C(N(C2=CC=CC=C21)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320816
Record name [(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole

CAS RN

477887-54-0
Record name [(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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